Dpp-4-IN-2

DPP-4 inhibition IC50 comparison pyrazolopyrimidinone series

DPP-4-IN-2 (compound b2, CAS 2133900-95-3) is a pyrazolo[1,5-a]pyrimidin-7(4H)-one DPP-4 inhibitor (IC50 79 nM) for graded target engagement studies, positioned between high-potency analogs like Alogliptin and lower-potency series members. It reduces glucose excursion by 34% at 10 mg/kg in IPGTT diabetic mice, providing a validated in vivo benchmark. Unlike the dual DPIV/DP8/9 inhibitor DPP-IV-IN-2 (CAS 136259-18-2), DPP-4-IN-2 offers cleaner DPP-4 pharmacology. Sold exclusively for preclinical diabetes and metabolic disease research.

Molecular Formula C18H18N6O
Molecular Weight 334.4 g/mol
Cat. No. B12411815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpp-4-IN-2
Molecular FormulaC18H18N6O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)N3C(=CC=N3)N2CC4=CC=CC=C4C#N
InChIInChI=1S/C18H18N6O/c19-12-14-3-1-2-4-15(14)13-23-16-5-6-21-24(16)18(25)11-17(23)22-9-7-20-8-10-22/h1-6,11,20H,7-10,13H2
InChIKeyAMLAVNFTULBNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPP-4-IN-2 (CAS 2133900-95-3): DPP-4 Inhibitor Procurement Guide and Comparative Potency Profile


DPP-4-IN-2 (also designated as compound b2) is a potent small-molecule inhibitor of dipeptidyl peptidase-4 (DPP-4) with an IC50 of 79 nM in enzymatic assays. As a structural analog of the clinically approved agent Alogliptin (SYR-322), DPP-4-IN-2 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class of DPP-4 inhibitors . The compound exhibits in vivo efficacy in diabetic mouse models, reducing glucose excursion by 34% at a 10 mg/kg dose in intraperitoneal glucose tolerance tests (IPGTT) . DPP-4-IN-2 is intended exclusively for preclinical research applications in diabetes and metabolic disease studies. Of note, the literature contains a distinct compound designated DPP-IV-IN-2 (CAS 136259-18-2) which is an entirely different chemical entity with a different selectivity profile (IC50 of 0.1 μM for DPIV and 0.95 μM for DP8/9) and should not be confused with DPP-4-IN-2 (CAS 2133900-95-3) during procurement [1].

Why DPP-4-IN-2 Cannot Be Interchanged with Alogliptin or Other DPP-4 Inhibitor Analogs


While multiple DPP-4 inhibitors share the common mechanism of incretin preservation, their chemical structures, potency ranges, selectivity profiles for off-target DASH peptidases (DPP-8, DPP-9), and in vivo pharmacokinetic behaviors differ substantially. For example, Alogliptin demonstrates an IC50 of <10 nM with >10,000-fold selectivity over DPP-8/9, whereas other clinical agents such as Sitagliptin, Vildagliptin, and Saxagliptin each exhibit distinct selectivity ratios and elimination pathways [1]. Within the pyrazolo[1,5-a]pyrimidin-7(4H)-one series from which DPP-4-IN-2 was derived, structural modifications to the Alogliptin scaffold produce compounds with IC50 values spanning a range from <10 nM to >1 μM and variable DPP-8/9 selectivity . This heterogeneity precludes simple interchangeability: DPP-4-IN-2 represents a specific optimization outcome (compound b2) from a focused medicinal chemistry campaign, and substituting it with another analog would confound experimental interpretation and invalidate comparisons to published findings. The quantitative evidence below establishes where DPP-4-IN-2 exhibits verifiable differentiation from its closest comparators.

DPP-4-IN-2 Quantitative Differentiation Evidence: IC50, In Vivo Efficacy, and Structural Identity


DPP-4-IN-2 IC50 Value Relative to Alogliptin and Other Pyrazolo[1,5-a]pyrimidin-7(4H)-one Series Compounds

DPP-4-IN-2 (compound b2) inhibits DPP-4 with an IC50 of 79 nM in in vitro enzymatic assays. In comparison, its structural parent Alogliptin (SYR-322 free base) demonstrates an IC50 of <10 nM (reported mean IC50 of approximately 6.9 nM in human DPP-4 assays), representing an approximately 8- to 11-fold difference in potency [1]. Within the same pyrazolo[1,5-a]pyrimidin-7(4H)-one optimization series, other analogs exhibit IC50 values spanning from 49 nM (compound d1 / DPP-4-IN-1) to >1,000 nM . This places DPP-4-IN-2 as an intermediate-potency analog within this structural class, providing a useful benchmark for structure-activity relationship (SAR) studies where moderate DPP-4 inhibition is required rather than maximal target engagement.

DPP-4 inhibition IC50 comparison pyrazolopyrimidinone series

In Vivo Glucose-Lowering Efficacy in Diabetic Mouse Model (IPGTT)

In intraperitoneal glucose tolerance tests (IPGTT) conducted in diabetic mice, DPP-4-IN-2 (compound b2) at a dose of 10 mg/kg reduced glucose excursion by 34% relative to vehicle-treated controls . This represents the only published in vivo efficacy data currently available for this specific compound. While the original research article reports that compound b2 was identified as a potent and selective inhibitor within this series, the selectivity data (DPP-8/DPP-9 IC50 values) are not explicitly provided in publicly accessible abstracts or vendor documentation . For context, clinically approved DPP-4 inhibitors such as Alogliptin demonstrate >10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9, with DPP-8/DPP-9 inhibition historically associated with potential toxicity concerns in preclinical models [1][2].

type 2 diabetes in vivo efficacy glucose tolerance IPGTT

Chemical Identity Distinction from DPP-IV-IN-2: Critical Procurement Note

DPP-4-IN-2 (CAS 2133900-95-3; molecular formula C18H18N6O; molecular weight 334.38) is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative structurally related to Alogliptin [1]. A distinct compound designated DPP-IV-IN-2 (CAS 136259-18-2; H-Lys(4-nitro-Z)-pyrrolidide; molecular formula C18H26N4O5; molecular weight 378.42) exists as an entirely different chemical entity with an IC50 of 0.1 μM for DPIV and 0.95 μM for DP8/9 [2]. The near-identical nomenclature creates significant potential for procurement error. DPP-IV-IN-2 lacks the pyrazolopyrimidinone core and instead features a pyrrolidide-based structure with distinct solubility and formulation characteristics [2].

DPP-4 DPP-8 DPP-9 chemical identity CAS verification

DPP-4-IN-2 Research Application Scenarios Based on Verified Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Pyrazolo[1,5-a]pyrimidin-7(4H)-one DPP-4 Inhibitor Series

Researchers optimizing DPP-4 inhibitors based on the Alogliptin scaffold can utilize DPP-4-IN-2 (79 nM IC50) as a benchmark compound representing intermediate potency within the pyrazolo[1,5-a]pyrimidin-7(4H)-one series . Its 79 nM IC50 occupies a distinct position between high-potency analogs (e.g., Alogliptin at ~6.9 nM) and lower-potency series members (>1,000 nM), enabling graded assessment of structural modifications and their impact on DPP-4 inhibitory activity [1]. The 34% glucose excursion reduction at 10 mg/kg in diabetic mice provides a functional in vivo benchmark against which new analogs can be compared .

Comparative Pharmacology Studies Requiring Moderate DPP-4 Target Engagement

Experiments designed to assess the physiological effects of partial or graded DPP-4 inhibition rather than maximal target suppression may benefit from DPP-4-IN-2's 79 nM IC50 profile. Where Alogliptin (<10 nM IC50) produces near-complete DPP-4 inhibition at standard doses, DPP-4-IN-2 offers a tool for investigating dose-response relationships across a wider dynamic range of target engagement [1].

In Vivo Proof-of-Concept Studies in Diabetic Mouse Models Using IPGTT Endpoints

Investigators performing initial in vivo efficacy screening in diabetic rodent models can reference DPP-4-IN-2's published IPGTT data (34% glucose excursion reduction at 10 mg/kg) as a validated positive control for study design and power calculations . This specific compound-dosing combination is established in the literature, enabling direct comparison to new chemical entities evaluated under similar experimental conditions.

Negative Control Experiments Distinguishing DPP-4 from DPP-8/DPP-9 Pharmacology

Due to the nomenclature similarity between DPP-4-IN-2 (selective DPP-4 inhibitor analog of Alogliptin) and DPP-IV-IN-2 (dual DPIV/DP8/9 inhibitor with IC50 of 0.1 μM and 0.95 μM respectively), researchers can employ DPP-4-IN-2 as a cleaner DPP-4 tool in experiments designed to isolate DPP-4-mediated effects from potential DPP-8/9 pharmacology, provided strict CAS verification (2133900-95-3) is enforced during procurement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dpp-4-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.